(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole” is a complex organic molecule that features multiple functional groups, including a furan ring, a cyclopropane ring, and a benzodioxole moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the furan ring, the cyclopropane ring, and the benzodioxole moiety. Each step would require specific reagents and conditions:
Formation of the Furan Ring: This could be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Formation of the Cyclopropane Ring: This might involve the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Formation of the Benzodioxole Moiety: This could be synthesized through the condensation of a catechol derivative with an appropriate aldehyde.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropane derivative.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Furanone derivatives.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of the compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the 2-methylprop-1-enyl group.
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole: Lacks the furan and cyclopropane rings.
Uniqueness
The unique combination of functional groups in the compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
Properties
CAS No. |
39471-19-7 |
---|---|
Molecular Formula |
C41H56O8 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O3.C19H30O5/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h5-10,12-13,19-20H,11,14H2,1-4H3;12-13H,3-11,14-15H2,1-2H3/t19-,20+;/m1./s1 |
InChI Key |
LLGCSIYAKIIVFJ-FDOHDBATSA-N |
Isomeric SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
Canonical SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
39471-19-7 | |
Synonyms |
reslin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.